molecular formula C23H28F2N2O3 B6056921 3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide

3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide

Katalognummer B6056921
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: GFHCNDRVOIKEPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide, also known as DFP-10825, is a novel compound that has attracted significant attention due to its potential applications in the field of scientific research.

Wirkmechanismus

3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide exerts its effects by binding to the sigma-2 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The sigma-2 receptor has been implicated in various cellular processes, including apoptosis, cell proliferation, and calcium signaling. This compound has been shown to inhibit the activity of the sigma-2 receptor, leading to a reduction in cellular stress and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

There are several future directions for research on 3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide, including the development of more potent and selective sigma-2 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammation, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent in the field of scientific research. Its ability to selectively inhibit the sigma-2 receptor and modulate various neurotransmitters makes it a promising candidate for the treatment of neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in humans, as well as its potential applications in other diseases.

Synthesemethoden

3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3,5-difluorobenzylamine with 3,5-dimethoxybenzoyl chloride to form an intermediate product. The intermediate product is then reacted with piperidine and 3,5-dimethoxyphenylacetic acid to produce this compound. The synthesis method for this compound has been optimized to ensure high yields and purity.

Wissenschaftliche Forschungsanwendungen

3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have potential applications in the field of scientific research, particularly in the area of neuroscience. It has been found to act as a selective antagonist of the sigma-2 receptor, which is involved in various physiological and pathological processes, including neurodegeneration, cancer, and inflammation. This compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

3-[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N2O3/c1-29-21-11-20(12-22(13-21)30-2)26-23(28)6-5-16-4-3-7-27(14-16)15-17-8-18(24)10-19(25)9-17/h8-13,16H,3-7,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCNDRVOIKEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCC2CCCN(C2)CC3=CC(=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.